molecular formula C17H15F3N2O2 B14774596 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one

Katalognummer: B14774596
Molekulargewicht: 336.31 g/mol
InChI-Schlüssel: SUXURGATXKYYCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a trifluoromethylphenyl group attached to the azetidinone ring. These structural features contribute to its unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through nucleophilic substitution reactions.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxy group.

    Reduction: Reduction reactions may target the azetidinone ring or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may lead to deoxygenated or dehalogenated products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Azetidinones are known to exhibit various pharmacological properties, and this compound could be investigated for its potential as a drug candidate.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Azetidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one would depend on its specific biological or chemical activity. Generally, azetidinones can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The presence of the amino, methoxyphenyl, and trifluoromethylphenyl groups may influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-(3-methoxyphenyl)-4-phenylazetidin-2-one: Lacks the trifluoromethyl group.

    3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Lacks the methoxy group.

    3-Amino-1-(3-methoxyphenyl)-4-(4-methylphenyl)azetidin-2-one: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the methoxyphenyl and trifluoromethylphenyl groups in 3-Amino-1-(3-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique compared to similar compounds. These groups can significantly influence its chemical reactivity, biological activity, and physical properties.

Eigenschaften

Molekularformel

C17H15F3N2O2

Molekulargewicht

336.31 g/mol

IUPAC-Name

3-amino-1-(3-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C17H15F3N2O2/c1-24-13-4-2-3-12(9-13)22-15(14(21)16(22)23)10-5-7-11(8-6-10)17(18,19)20/h2-9,14-15H,21H2,1H3

InChI-Schlüssel

SUXURGATXKYYCX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.